molecular formula C21H19F3N2O2 B1669538 CYM-5478 CAS No. 870762-83-7

CYM-5478

Cat. No.: B1669538
CAS No.: 870762-83-7
M. Wt: 388.4 g/mol
InChI Key: RGSGTUIDJXHTTO-UHFFFAOYSA-N
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Description

CYM 5478 is a potent and highly selective agonist of the sphingosine-1-phosphate receptor 2 (S1P2). This compound has shown significant potential in protecting neural-derived cell lines from toxicity induced by cisplatin, a chemotherapy drug . Its high selectivity and efficacy make it a valuable tool in scientific research, particularly in studies related to cell survival and neuroprotection.

Scientific Research Applications

CYM 5478 has a wide range of applications in scientific research:

    Chemistry: Used as a tool to study the sphingosine-1-phosphate receptor 2 and its role in various chemical pathways.

    Biology: Employed in cell biology to investigate mechanisms of cell survival and apoptosis, particularly in neural cells.

    Medicine: Potential therapeutic applications in protecting cells from chemotherapy-induced toxicity, particularly in neuroprotection.

    Industry: Could be used in the development of new drugs targeting the sphingosine-1-phosphate receptor 2.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CYM 5478 involves multiple steps, starting from commercially available starting materials. The key steps typically include:

    Formation of the core structure: This involves the construction of the central scaffold of the molecule through a series of condensation and cyclization reactions.

    Functional group modifications: Introduction of specific functional groups that are essential for the activity of CYM 5478. This may involve halogenation, alkylation, or acylation reactions.

    Purification: The final product is purified using techniques such as column chromatography and recrystallization to achieve high purity.

Industrial Production Methods

Industrial production of CYM 5478 would likely follow similar synthetic routes but on a larger scale. This involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

CYM 5478 can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule, potentially altering its activity.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms, which can modify the compound’s properties.

    Substitution: Replacement of one functional group with another, which can be used to create derivatives of CYM 5478 with different properties.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated analogs.

Mechanism of Action

CYM 5478 exerts its effects by selectively activating the sphingosine-1-phosphate receptor 2 (S1P2). This activation leads to a cascade of intracellular signaling events that promote cell survival and protect against toxic insults. The key molecular targets and pathways involved include:

    S1P2 receptor: The primary target of CYM 5478.

    Intracellular signaling pathways: Such as the PI3K/Akt pathway, which is known to promote cell survival and inhibit apoptosis.

Comparison with Similar Compounds

Similar Compounds

    CYM 5442: Another selective agonist of the sphingosine-1-phosphate receptor 2, but with different potency and selectivity profiles.

    Fingolimod (FTY720): A non-selective sphingosine-1-phosphate receptor modulator used in the treatment of multiple sclerosis.

Uniqueness of CYM 5478

CYM 5478 is unique due to its high selectivity and potency for the sphingosine-1-phosphate receptor 2. This makes it particularly valuable for studies focused on this specific receptor, allowing for more precise investigations compared to less selective compounds.

Properties

IUPAC Name

1-[2-(1-benzyl-2,5-dimethylpyrrol-3-yl)-2-oxoethyl]-5-(trifluoromethyl)pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19F3N2O2/c1-14-10-18(15(2)26(14)11-16-6-4-3-5-7-16)19(27)13-25-12-17(21(22,23)24)8-9-20(25)28/h3-10,12H,11,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGSGTUIDJXHTTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1CC2=CC=CC=C2)C)C(=O)CN3C=C(C=CC3=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

870762-83-7
Record name 1-[2-(1-benzyl-2,5-dimethyl-1H-pyrrol-3-yl)-2-oxoethyl]-5-(trifluoromethyl)-1,2-dihydropyridin-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.